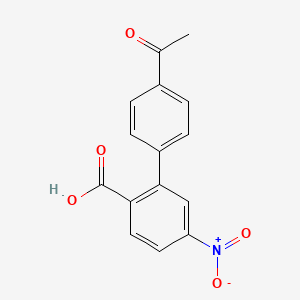

2-(4-Acetylphenyl)-4-nitrobenzoic acid

CAS No.: 1261965-92-7

Cat. No.: VC11807542

Molecular Formula: C15H11NO5

Molecular Weight: 285.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261965-92-7 |

|---|---|

| Molecular Formula | C15H11NO5 |

| Molecular Weight | 285.25 g/mol |

| IUPAC Name | 2-(4-acetylphenyl)-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) |

| Standard InChI Key | HWLCTKQEOPHBSC-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core () modified at the 2- and 4-positions. The 4-nitro group () and 2-(4-acetylphenyl) moiety () introduce steric and electronic effects that influence its reactivity. The acetyl group enhances electrophilic substitution potential, while the nitro group stabilizes negative charges through resonance .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational studies:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.25 g/mol | |

| Exact Mass | 285.06400 Da | |

| Polar Surface Area (PSA) | 100.19 Ų | |

| Partition Coefficient () | 3.69 | |

| Hydrogen Bond Acceptors | 9 |

The compound’s moderate value indicates balanced lipophilicity and hydrophilicity, suggesting permeability across biological membranes . Its high PSA, driven by nitro and carboxyl groups, may limit blood-brain barrier penetration but enhance solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 2-(4-acetylphenyl)-4-nitrobenzoic acid is documented in the provided sources, analogous methods for nitrobenzoic acid derivatives offer insights. Patent CN109232259B outlines a three-step process for nitroacetophenone synthesis, which could be adapted :

-

Acyl Chlorination: A chlorinating agent (e.g., ) reacts with a benzoic acid derivative to form an acyl chloride intermediate.

-

Condensation: The acyl chloride undergoes nucleophilic attack by malonic acid di-tert-butyl ester in the presence of a base (e.g., ), forming a β-ketoester intermediate .

-

Hydrolysis and Decarboxylation: Acidic hydrolysis cleaves the ester, followed by decarboxylation to yield the nitroacetophenone derivative .

For 2-(4-acetylphenyl)-4-nitrobenzoic acid, a Friedel-Crafts acylation might introduce the acetylphenyl group to 4-nitrobenzoic acid, though regioselectivity challenges necessitate careful optimization.

Industrial Scalability

Scalable production requires inert solvents (e.g., dichloromethane) and catalysts (e.g., ) to minimize side reactions. Yield improvements could leverage microwave-assisted synthesis or flow chemistry, reducing reaction times and energy consumption .

Chemical Reactivity and Functionalization

Reduction Pathways

Catalytic hydrogenation () reduces the nitro group to an amine, yielding 2-(4-acetylphenyl)-4-aminobenzoic acid. This intermediate could serve as a precursor for azo dyes or pharmaceutical agents .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and carboxyl groups make it a versatile building block for antineoplastic agents and enzyme inhibitors. For example, nitro groups are bioisosteres for sulfonamides in carbonic anhydrase inhibitors .

Agrochemical Development

Nitroaromatics are precursors to herbicides and insecticides. Functionalization of the acetyl group could yield analogs with enhanced pesticidal activity .

Materials Science

Conjugated nitro-aromatic systems absorb UV-Vis light, suggesting applications in organic semiconductors or photoresists .

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR would reveal aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ 2.6 ppm) .

-

MS: High-resolution mass spectrometry confirms the molecular ion at 285.0640 .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times dependent on mobile phase pH .

Regulatory and Environmental Considerations

Environmental Persistence

Nitroaromatics are resistant to microbial degradation, posing ecological risks. Bioremediation strategies using Pseudomonas spp. could mitigate contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume